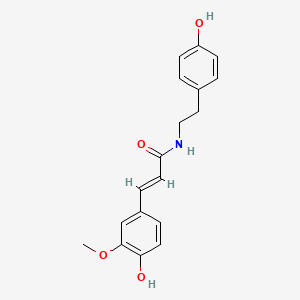

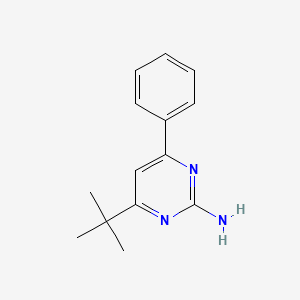

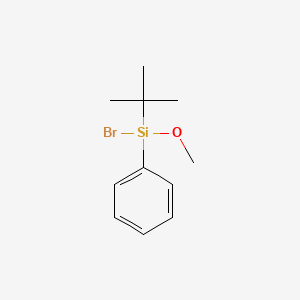

![molecular formula C15H19N3OS B1275376 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669708-94-5](/img/structure/B1275376.png)

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, also known as 4-AETT, is a triazole-based thiol compound with potential applications in a range of scientific research areas. 4-AETT is a synthetic compound composed of three carbon atoms, two nitrogen atoms, one sulfur atom, and one oxygen atom. It is a colorless, odorless, and crystalline solid at room temperature. 4-AETT is a relatively new compound, first synthesized in the early 2000s. Since then, it has been studied in a variety of scientific fields, including biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Neuroprotective Agent

This compound has been evaluated for its potential as a neuroprotective agent . It may offer therapeutic benefits in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The triazole core of the molecule, combined with the sulfur-containing thiol group, could interact with neuronal receptors or enzymes, providing a protective effect against neuronal damage .

Anti-neuroinflammatory Agent

The anti-neuroinflammatory properties of ART-CHEM-BB B018164 make it a candidate for research into treatments for chronic neuroinflammation, which is a hallmark of several neurological disorders. Its ability to inhibit the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) could be particularly beneficial .

Antimicrobial Activity

Compounds with a 1,2,4-triazole moiety are known to exhibit antimicrobial activity. ART-CHEM-BB B018164 could be explored for its efficacy against various bacterial and fungal pathogens, potentially leading to the development of new antimicrobial agents .

Anticancer Research

The structural features of ART-CHEM-BB B018164 suggest it could be used in anticancer research. The presence of an allyl group and a triazole-thiol moiety might interact with cancer cell lines, inhibiting growth or inducing apoptosis. This compound could be a starting point for the synthesis of novel anticancer drugs .

Chemical Synthesis Building Block

Due to its unique structure, ART-CHEM-BB B018164 serves as a versatile building block in chemical synthesis. It can be used to create a wide range of derivatives with potential applications in various fields of chemistry and pharmacology .

Material Science

In material science, ART-CHEM-BB B018164 could be investigated for its utility in creating novel polymers or coatings. Its molecular structure may impart desirable properties such as increased durability or chemical resistance .

Analytical Chemistry

As an analytical reagent, this compound could be used in the development of new assays or diagnostic tools. Its reactivity with specific enzymes or substrates could be harnessed to detect the presence of particular analytes .

Agricultural Chemistry

Research into the use of ART-CHEM-BB B018164 in agricultural chemistry could lead to the development of new pesticides or growth-promoting agents. The triazole component is particularly interesting, as triazoles are commonly used in agriculture for their fungicidal properties .

properties

IUPAC Name |

3-[1-(4-ethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-4-10-18-14(16-17-15(18)20)11(3)19-13-8-6-12(5-2)7-9-13/h4,6-9,11H,1,5,10H2,2-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISVWVRKVKLMOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396023 |

Source

|

| Record name | 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669708-94-5 |

Source

|

| Record name | 5-[1-(4-Ethylphenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669708-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

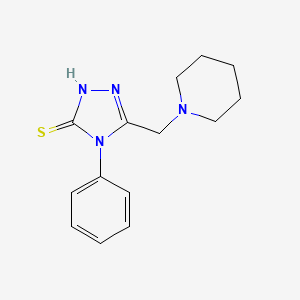

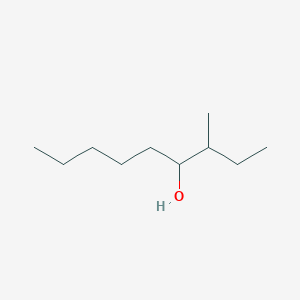

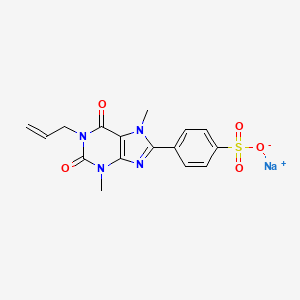

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)